1-Benzyl-5,6-dihydropyridin-2(1H)-one 1-Benzyl-5,6-dihydropyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 128773-72-8
VCID: VC21222196
InChI: InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2
SMILES: C1CN(C(=O)C=C1)CC2=CC=CC=C2
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

1-Benzyl-5,6-dihydropyridin-2(1H)-one

CAS No.: 128773-72-8

Cat. No.: VC21222196

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-5,6-dihydropyridin-2(1H)-one - 128773-72-8

Specification

CAS No. 128773-72-8
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 1-benzyl-2,3-dihydropyridin-6-one
Standard InChI InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2
Standard InChI Key OTBHVFLPUFDBTK-UHFFFAOYSA-N
SMILES C1CN(C(=O)C=C1)CC2=CC=CC=C2
Canonical SMILES C1CN(C(=O)C=C1)CC2=CC=CC=C2

Introduction

Related Compounds and Derivatives

Several compounds structurally related to 1-Benzyl-5,6-dihydropyridin-2(1H)-one have been reported in the literature, demonstrating the versatility and importance of this molecular scaffold.

(–)-1-Benzyl-4-[1(S)-phenylethylamino]-5,6-dihydropyridin-2(1H)-one

This derivative features an additional 1(S)-phenylethylamino substituent at position 4 of the dihydropyridinone ring. X-ray crystallographic studies reveal that this compound exhibits an envelope conformation within its pyridine heterocycle . Notably, the molecule is stabilized by intermolecular N-H···O hydrogen bonds, which form chains along the110 direction in the crystal lattice . This hydrogen bonding pattern is significant as it influences the compound's solid-state properties and potentially its biological interactions.

4-(2-Aminophenyl)-1-benzyl-3-(2-chlorophenyl)-5,6-dihydropyridin-2(1H)-one

This is a more complex derivative with additional substituents at positions 3 and 4 of the dihydropyridinone core. The presence of an aminophenyl group at position 4 and a chlorophenyl group at position 3 significantly alters the electronic and steric properties of the molecule compared to the parent compound . These structural modifications could impart different reactivity patterns and potential biological activities.

6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One (SYC-435)

While structurally distinct from 1-Benzyl-5,6-dihydropyridin-2(1H)-one, this related compound shares some similar features. It is a cyclic hydroxamic acid classified as 1-hydroxypyridin-2(1H)-one with methyl and benzyl substituents at positions 4 and 6, respectively . Notably, SYC-435 functions as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with Ki values of 190 nM against the R132H mutant and 120 nM against the R132C mutant . This biological activity highlights the potential of this molecular framework as a platform for developing compounds with pharmacological properties.

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